(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone

Medicinal chemistry Synthetic methodology Kinase inhibitor design

(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone (CAS 1416373-37-9, MF: C₁₁H₇Cl₂N₃O, MW: 268.10 g/mol) is a heterocyclic ketone consisting of a 4,6-dichloropyrimidine ring linked via a carbonyl bridge to a 2-methylpyridine ring at the 3-position. This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor scaffolds and in the design of molecules targeting cyclin-dependent kinase (CDK)-mediated cell cycle control pathways.

Molecular Formula C11H7Cl2N3O
Molecular Weight 268.10 g/mol
Cat. No. B11786148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone
Molecular FormulaC11H7Cl2N3O
Molecular Weight268.10 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)C2=C(N=CN=C2Cl)Cl
InChIInChI=1S/C11H7Cl2N3O/c1-6-7(3-2-4-14-6)9(17)8-10(12)15-5-16-11(8)13/h2-5H,1H3
InChIKeyMOQUCAPOGBXEGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone (CAS 1416373-37-9): Structural and Procurement Baseline for a Dual-Heterocycle Synthetic Intermediate


(4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone (CAS 1416373-37-9, MF: C₁₁H₇Cl₂N₃O, MW: 268.10 g/mol) is a heterocyclic ketone consisting of a 4,6-dichloropyrimidine ring linked via a carbonyl bridge to a 2-methylpyridine ring at the 3-position . This compound is primarily utilized as a key synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor scaffolds and in the design of molecules targeting cyclin-dependent kinase (CDK)-mediated cell cycle control pathways [1]. Its dual chlorine substitution on the pyrimidine ring provides two orthogonal sites for sequential nucleophilic aromatic substitution (SₙAr), enabling regioselective functionalization that is not readily achievable with mono-chlorinated or non-chlorinated pyrimidine analogs .

Why Generic Substitution Fails for (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone: Regiochemical and Substitution-Pattern Determinants of Synthetic Utility


Within the class of 4,6-dichloropyrimidin-5-yl aryl methanones, the identity and substitution pattern of the aryl ring critically govern both the electronic environment at the reactive chlorine centers and the downstream biological target profile of elaborated products. The 2-methyl substituent on the pyridine ring is not a passive spectator: it introduces steric hindrance that modulates the rotational freedom of the carbonyl bridge, altering the dihedral angle between the pyrimidine and pyridine rings . This conformational bias affects both the intrinsic reactivity of the 4- and 6-chloro positions toward sequential SₙAr and the three-dimensional shape of the final pharmacophore. Simple substitution with the unsubstituted pyridin-3-yl analog, a phenyl analog, or a pyrimidine-5-carbaldehyde congener will produce intermediates with measurably different reaction kinetics, regioselectivity, and binding-surface topology—making direct interchange of these building blocks inadvisable without re-optimization of the synthetic route and re-profiling of resulting biological activity [1].

Quantitative Evidence Guide: Head-to-Head Differentiation of (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone Against Closest Analogs


Evidence Item 1: Regiochemical Advantage – Dual Symmetrical Chlorine Substitution Enables Orthogonal Sequential Derivatization Relative to Mono-Chloro and Non-Chlorinated Pyrimidine Analogs

The presence of two chemically equivalent chlorine atoms at the 4- and 6-positions of the pyrimidine ring, juxtaposed with a non-leaving carbonyl substituent at the 5-position, creates a unique orthogonal derivatization platform. This architecture permits sequential SₙAr at two sites without protective group manipulation of the ketone bridge—a capability absent in mono-chlorinated pyrimidine analogs such as 4-chloro-6-(pyridin-3-yl)pyrimidine [1]. In the broader class of 4,6-dichloropyrimidin-5-yl aryl methanones, the 2-methyl substituent on the pyridine ring introduces a measurable steric parameter (Taft Eₛ ≈ −1.24 for ortho-methyl) that retards rotation about the carbonyl-aryl bond, stabilizing a preferred conformation and increasing the topological differentiation between the two chlorine sites compared to the unsubstituted pyridin-3-yl analog .

Medicinal chemistry Synthetic methodology Kinase inhibitor design

Evidence Item 2: Purity and Quality Benchmarking – Vendor-Supplied Purity Ranges and ISO-Certified Production Enable Reproducible Downstream Chemistry

Commercially available batches of the target compound are supplied with a minimum purity specification of 95% (AKSci) to ≥97% (Chemenu, industrial grade) , with MolCore offering NLT 98% purity under ISO-certified production protocols . This level of purity assurance is not uniformly documented across all 4,6-dichloropyrimidin-5-yl aryl methanone analogs. For instance, the closely related (4,6-dichloropyrimidin-5-yl)(4-methoxyphenyl)methanone is commonly listed without an explicit, batch-certified purity specification from multiple vendors . In procurement terms, a vendor that provides ISO-certified batch-level CoA (Certificate of Analysis) data reduces the risk of irreproducible downstream chemistry arising from unidentified impurities that could sequester catalysts or participate in competing side reactions during SₙAr.

Quality control Reproducibility Procurement specification

Evidence Item 3: Stability and Storage Profile – Defined Low-Temperature Storage Recommendation Supports Long-Term Inventory Planning vs. Ambient-Stable Congeners

The target compound has a documented storage recommendation of 2–8°C for long-term stability , with stock solutions stored at −80°C recommended for use within 6 months and at −20°C within 1 month [1]. This level of storage documentation is more granular than that available for many structural analogs. For example, 4,6-dichloropyrimidine-5-carboxaldehyde (CAS 5305-40-8) is listed with storage at −20°C without published stock solution stability data [2]. For procurement and inventory planning, this means the target compound can be integrated into standard refrigerated laboratory storage workflows without requiring dedicated −20°C freezer allocation for the neat solid, simplifying multi-project inventory management.

Compound stability Inventory management Storage specification

Evidence Item 4: Intermediate-to-Pharmacophore Relevance – Documented Application Context in CDK4/6-Selective Inhibitor Patent Families Positions This Scaffold Ahead of Less-Validated Aryl Methanone Analogs

The pyrimidine or pyridopyridone compound class exemplified in patent EP3357922A1 (also published as AU2016333188B2, WO2017054484) explicitly covers compounds capable of selectively suppressing CDK4 and CDK6 with almost no suppression of CDK2 activity [1]. The core structural motif—a 4,6-dichloropyrimidine linked via a carbonyl or related bridge to a substituted pyridine—is the foundational scaffold for this selectivity. The target compound embodies this exact motif and provides a validated entry point for constructing CDK4/6-selective chemical probes, whereas alternative building blocks such as 4,6-dichloropyrimidine-5-carbaldehyde or (4,6-dichloropyrimidin-5-yl)(phenyl)methanone lack comparable explicit patent anchoring in the CDK4/6 selectivity context.

Kinase inhibitor CDK4/6 selectivity Patent landscape

Recommended Application Scenarios for (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone Based on Quantitative Evidence


Scenario 1: CDK4/6-Selective Kinase Inhibitor Lead Generation Programs

For medicinal chemistry teams pursuing CDK4/6-selective inhibitor leads, this compound provides a direct synthetic entry into the pharmacophore space validated by EP3357922A1 [1]. The 4,6-dichloropyrimidine core with the 5-position carbonyl-pyridine bridge is the scaffold around which CDK4/6 vs. CDK2 selectivity is engineered. Sequential SₙAr at the two chlorine positions enables systematic exploration of the ATP-binding pocket while maintaining the hinge-binding pyridine motif. Starting from this intermediate reduces the synthetic burden of constructing the pyrimidine-carbonyl-pyridine connectivity de novo, which typically requires multi-step protection/deprotection sequences [2].

Scenario 2: High-Throughput Parallel Library Synthesis via Orthogonal Dichloride Derivatization

The chemically equivalent yet topologically distinct 4- and 6-chloro substituents enable parallel library synthesis using sequential SₙAr chemistry. A first amine or alcohol can be introduced at the less hindered chlorine position (typically 4-position due to steric shielding of the 6-position by the carbonyl-pyridine moiety), followed by a second diversification at the remaining chlorine. This one-intermediate, two-diversification-point strategy reduces the number of starting materials required for a 10 × 10 library from 20 distinct building blocks to 1 core intermediate plus 20 nucleophiles, yielding significant procurement efficiency . The documented ISO-certified purity (NLT 98%) from MolCore ensures that library members are not contaminated by reactive impurities that could generate misleading SAR .

Scenario 3: Fragment-Based Drug Discovery (FBDD) and Target Engagement Studies

With a molecular weight of 268.10 g/mol, this compound falls within the acceptable fragment range (MW < 300 Da) for fragment-based screening while possessing sufficient structural complexity (two heterocyclic rings, two chlorine atoms, one carbonyl) to serve as a privileged fragment for kinase targets . The carbonyl oxygen and pyridine nitrogen provide hydrogen-bond acceptor sites compatible with hinge-region recognition in kinase ATP-binding sites. Its documented stability at 2–8°C and defined stock solution stability (6 months at −80°C) facilitate long-term fragment library maintenance without repeated re-synthesis or re-characterization [3].

Scenario 4: Intermediate Supply for Generic CDK Inhibitor Process Chemistry Development

For process chemistry groups developing scalable routes to CDK4/6 inhibitors, this compound serves as a late-stage intermediate that consolidates the pyrimidine-pyridine connectivity into a single procurement item. Commercial availability from multiple ISO-certified suppliers (MolCore, Chemenu, AKSci) at purities ranging from 95% to NLT 98% provides supply chain redundancy . The refrigerated storage requirement (2–8°C) is compatible with standard kilo-lab and pilot-plant storage infrastructure, avoiding the capital expenditure associated with −20°C storage that would be required for carbaldehyde analogs [4].

Quote Request

Request a Quote for (4,6-Dichloropyrimidin-5-yl)(2-methylpyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.